

Technical Guide: Physical Properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(Cyano(4-fluorophenyl)methyl)benzonitrile
Cat. No.:	B049454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyano(4-fluorophenyl)methyl)benzonitrile, with CAS number 116617-31-3, is a chemical compound of interest in medicinal chemistry and drug discovery. Its structural similarity to compounds with known biological activities suggests its potential as a scaffold or intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed methodologies for their determination, and a logical framework for its synthesis and potential biological interactions.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and development as a potential pharmaceutical agent. The table below summarizes the key physical properties of **2-(Cyano(4-fluorophenyl)methyl)benzonitrile**.

Property	Value
CAS Number	116617-31-3
Molecular Formula	C ₁₅ H ₉ FN ₂
Molecular Weight	236.25 g/mol
Melting Point	87-89 °C [1][2][3][4][5]
Boiling Point	395.5 °C at 760 mmHg [1][3]
Density	1.23 g/cm ³ [1][3]
Flash Point	193 °C [1][3]
Refractive Index	1.595 [1][3]
Vapor Pressure	1.84 x 10 ⁻⁶ mmHg at 25 °C [1][3]

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of **2-(Cyano(4-fluorophenyl)methyl)benzonitrile** are not detailed in publicly available literature, the following are standard and widely accepted methodologies for such characterizations of solid organic compounds.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

Procedure:

- A small sample of **2-(Cyano(4-fluorophenyl)methyl)benzonitrile** is finely ground using a mortar and pestle.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- The capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (for High-Boiling Solids)

Given the high boiling point, this measurement is typically performed under reduced pressure to prevent decomposition. The atmospheric boiling point is then extrapolated.

Apparatus:

- Distillation apparatus suitable for high temperatures and vacuum
- Round-bottom flask
- Condenser
- Thermometer
- Vacuum pump and manometer
- Heating mantle

Procedure:

- A sample of the compound is placed in the round-bottom flask with a boiling chip.

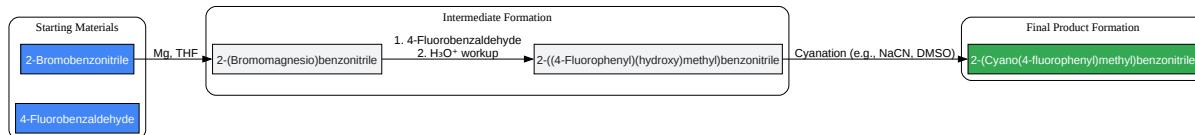
- The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum.
- The system is evacuated to a specific, stable pressure, which is recorded from the manometer.
- The sample is heated gently until it begins to boil and a steady reflux is observed.
- The temperature of the vapor is recorded as the boiling point at that specific pressure.
- This process can be repeated at several different pressures to create a nomograph or use the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure (760 mmHg).

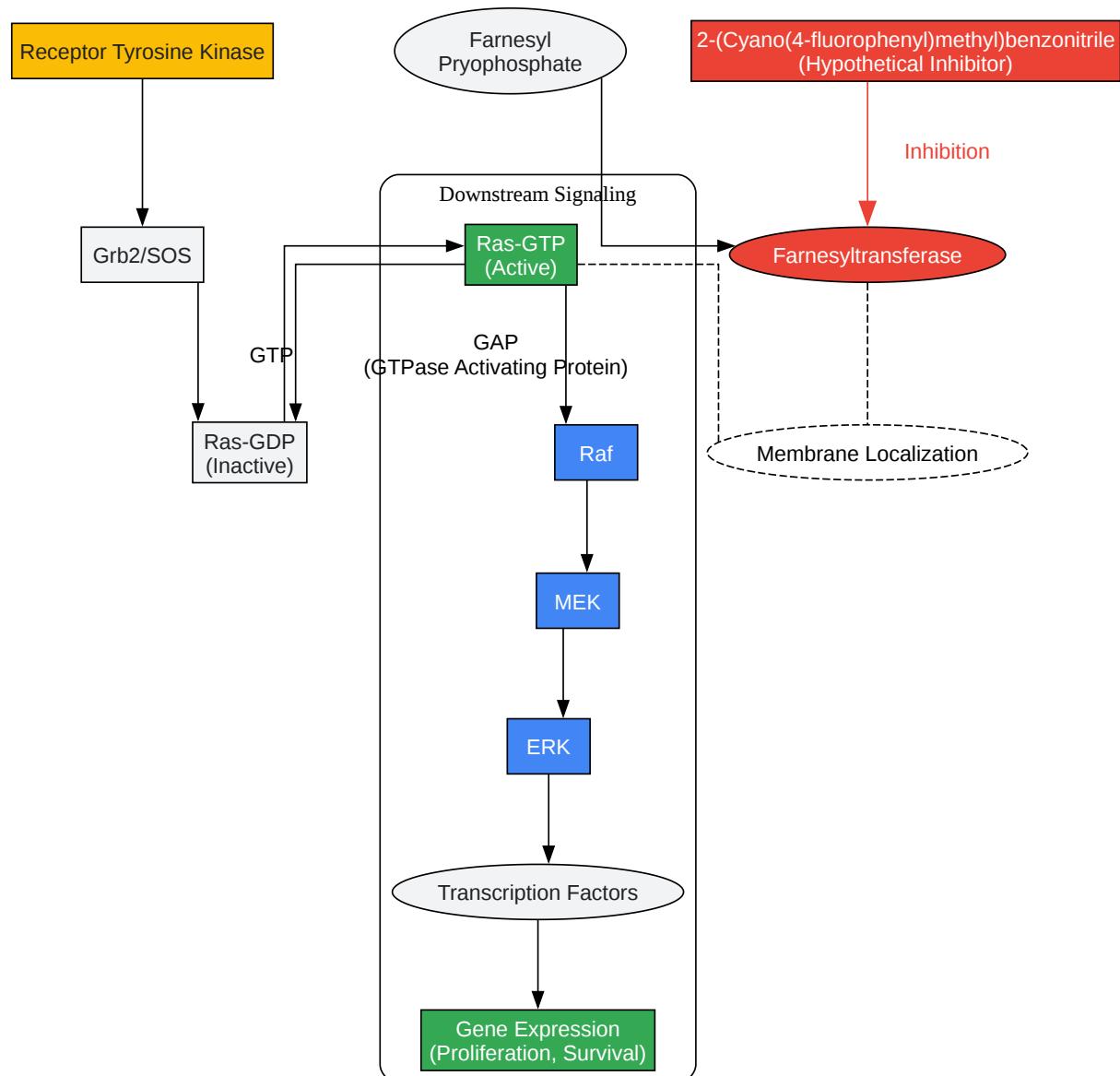
Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for purification, formulation, and understanding its behavior in biological systems.

Apparatus:

- Test tubes
- Vortex mixer
- A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)


Procedure:


- A small, accurately weighed amount of **2-(Cyano(4-fluorophenyl)methyl)benzonitrile** (e.g., 1-5 mg) is placed in a test tube.
- A measured volume of the chosen solvent (e.g., 1 mL) is added.
- The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
- The mixture is visually inspected for the presence of undissolved solid.

- If the solid dissolves completely, the compound is considered soluble at that concentration. If not, it is classified as partially soluble or insoluble. This can be quantified further using techniques like HPLC.

Logical Synthesis Workflow

A specific synthesis protocol for **2-(Cyano(4-fluorophenyl)methyl)benzonitrile** is not readily available in the literature. However, a logical synthetic route can be proposed based on the synthesis of structurally related compounds, such as the aromatase inhibitor Letrozole. The key step would likely involve the nucleophilic substitution of a benzylic halide with a cyanide source.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [cusabio.com](https://www.cusabio.com) [cusabio.com]
- 3. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-(Cyano(4-fluorophenyl)methyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049454#2-cyano-4-fluorophenyl-methyl-benzonitrile-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com